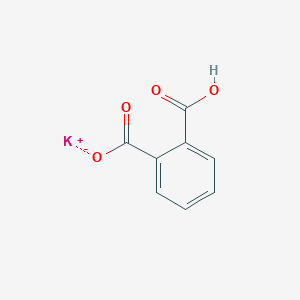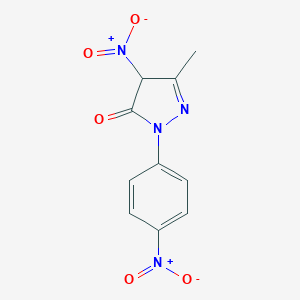
Hexafluorofosfato de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium hexafluorophosphate is an ionic liquid composed of tetramethylammonium cations and hexafluorophosphate anions. It appears as a colorless crystalline solid and is known for its high thermal stability and solubility in water . This compound is widely used in various chemical and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Tetramethylammonium hexafluorophosphate has a wide range of applications in scientific research, including:
Biology: The compound is employed in biochemical studies for its ability to stabilize certain biomolecules and facilitate specific reactions.
Medicine: Research in medicinal chemistry utilizes tetramethylammonium hexafluorophosphate for drug formulation and delivery studies.
Mecanismo De Acción
Target of Action
Tetramethylammonium hexafluorophosphate (TMAPF6) is an organocatalyst . It is primarily used as a solvent in chemical reactions, particularly in organic synthesis and catalytic reactions .
Mode of Action
TMAPF6 is an ionic liquid, a type of solvent with excellent solubility and catalytic activity . It facilitates chemical reactions by providing an environment that allows reactants to dissolve and interact more efficiently .
Biochemical Pathways
Instead, it influences the pathways by affecting the rate and efficiency of the chemical reactions that occur within it .
Pharmacokinetics
It is soluble in water , which can influence its distribution and elimination in a hypothetical biological system.
Result of Action
The primary result of TMAPF6’s action is the facilitation of chemical reactions. For example, it has been used as an electrolyte in energy storage and conversion devices such as lithium-ion batteries and fuel cells . In the field of materials science, it has been used for metal ion exchange, solvent extraction, and membrane separation .
Action Environment
The efficacy and stability of TMAPF6 can be influenced by environmental factors. For instance, it should be stored away from moisture as exposure to water or humid air may cause it to decompose . It is also sensitive to strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
Tetramethylammonium hexafluorophosphate is known for its role as a solvent in chemical reactions, particularly in organic synthesis and catalytic reactions . Its ionic liquid properties provide good solubility and catalytic activity . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Temporal Effects in Laboratory Settings
Tetramethylammonium hexafluorophosphate is a stable compound that can withstand high temperatures . The long-term effects of this product on cellular function observed in in vitro or in vivo studies are not mentioned in the available resources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium hexafluorophosphate is primarily synthesized through the reaction of tetramethylguanidine with hexafluorophosphoric acid . The reaction conditions typically involve controlled temperatures and specific purity requirements to ensure the desired product quality.
Industrial Production Methods: In industrial settings, the production of tetramethylammonium hexafluorophosphate involves large-scale reactions under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can undergo substitution reactions, particularly in organic synthesis and catalysis.
Common Reagents and Conditions: Common reagents used in reactions with tetramethylammonium hexafluorophosphate include strong acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving tetramethylammonium hexafluorophosphate depend on the specific reaction type. For example, in substitution reactions, the product may include substituted organic compounds, while oxidation reactions may yield oxidized derivatives .
Comparación Con Compuestos Similares
- Tetrabutylammonium hexafluorophosphate
- Tetraethylammonium hexafluorophosphate
- Ammonium hexafluorophosphate
Comparison: Tetramethylammonium hexafluorophosphate is unique due to its smaller cation size compared to tetrabutylammonium and tetraethylammonium hexafluorophosphates. This smaller size allows for higher solubility and better ionic conductivity, making it more suitable for applications requiring efficient ion transport, such as in electrolytes for batteries and fuel cells .
Propiedades
IUPAC Name |
tetramethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.F6P/c1-5(2,3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKULDQWLXAKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204380 | |
| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetramethylammonium hexafluorophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-32-7 | |
| Record name | Tetramethylammonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















